molecular formula C14H19ClN2O4S B5656894 1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine

1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine

Cat. No.: B5656894
M. Wt: 346.8 g/mol
InChI Key: IFWLMZSOTKEUJB-UHFFFAOYSA-N
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Description

1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine is a useful research compound. Its molecular formula is C14H19ClN2O4S and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0754060 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is essential for blood clotting.

Mode of Action

This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade .

Biochemical Pathways

Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a blood clot, a crucial process in preventing excessive bleeding.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it does interact with coagulation factor x, it could potentially influence blood clotting processes .

Biochemical Analysis

Biochemical Properties

1-[(4-chlorophenoxy)acetyl]-4-(ethylsulfonyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound has been observed to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect cell proliferation, differentiation, and apoptosis. Furthermore, it has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition or activation, impacting the metabolic processes they control. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy and potency. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in enzyme expression and activity. These temporal effects highlight the importance of considering the duration of exposure when studying this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution to target sites. The interaction with transporters and binding proteins can also influence the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its biochemical interactions and effects .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-ethylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-22(19,20)17-9-7-16(8-10-17)14(18)11-21-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWLMZSOTKEUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.